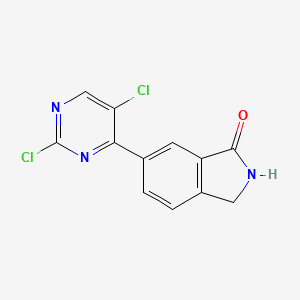![molecular formula C10H21NO B13991959 4-[(E)-2-(4-Chlorophenyl)ethenyl]-6-methoxy-8-quinolinamine CAS No. 1190-31-4](/img/structure/B13991959.png)
4-[(E)-2-(4-Chlorophenyl)ethenyl]-6-methoxy-8-quinolinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Hexanamide,n-(1,1-dimethylethyl)- can be synthesized through several methods. One common approach involves the reaction of hexanoyl chloride with tert-butylamine in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions. The general reaction scheme is as follows:
Hexanoyl chloride+tert-Butylamine→Hexanamide,n-(1,1-dimethylethyl)-+HCl
Industrial Production Methods
In an industrial setting, the production of hexanamide,n-(1,1-dimethylethyl)- may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The product is typically purified through distillation or recrystallization.
化学反応の分析
Types of Reactions
Hexanamide,n-(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hexanoic acid, while reduction may produce hexylamine.
科学的研究の応用
Hexanamide,n-(1,1-dimethylethyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism by which hexanamide,n-(1,1-dimethylethyl)- exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites. The pathways involved can include signal transduction, metabolic processes, and cellular regulation.
類似化合物との比較
Hexanamide,n-(1,1-dimethylethyl)- can be compared with other similar compounds such as:
Hexanamide: The parent compound without the tert-butyl substitution.
N,N-Dimethylhexanamide: A derivative with two methyl groups on the amide nitrogen.
Hexanoic acid: The carboxylic acid form of hexanamide.
The uniqueness of hexanamide,n-(1,1-dimethylethyl)- lies in its tert-butyl group, which imparts distinct steric and electronic properties, influencing its reactivity and applications.
特性
CAS番号 |
1190-31-4 |
|---|---|
分子式 |
C10H21NO |
分子量 |
171.28 g/mol |
IUPAC名 |
N-tert-butylhexanamide |
InChI |
InChI=1S/C10H21NO/c1-5-6-7-8-9(12)11-10(2,3)4/h5-8H2,1-4H3,(H,11,12) |
InChIキー |
IIDVPTZPTHTXSC-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(=O)NC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-({4-[Bis(2-chloroethyl)amino]phenyl}methyl)-4-methylquinolin-1-ium 4-methylbenzene-1-sulfonate](/img/structure/B13991879.png)
![(2-Methylimidazo[1,2-a]pyridin-7-yl)methanol](/img/structure/B13991892.png)
![Ethyl 8a-hydroxy-3-oxo-2-propan-2-yl-5,6,7,8-tetrahydro-[1,3]oxazolo[3,2-a]pyridine-2-carboxylate](/img/structure/B13991899.png)








![[4-(3-Ethoxypropylamino)phenyl]boronic acid](/img/structure/B13991954.png)
![4-Quinolinemethanol, a-[[bis(2-hydroxyethyl)amino]methyl]-2-phenyl-](/img/structure/B13991971.png)
